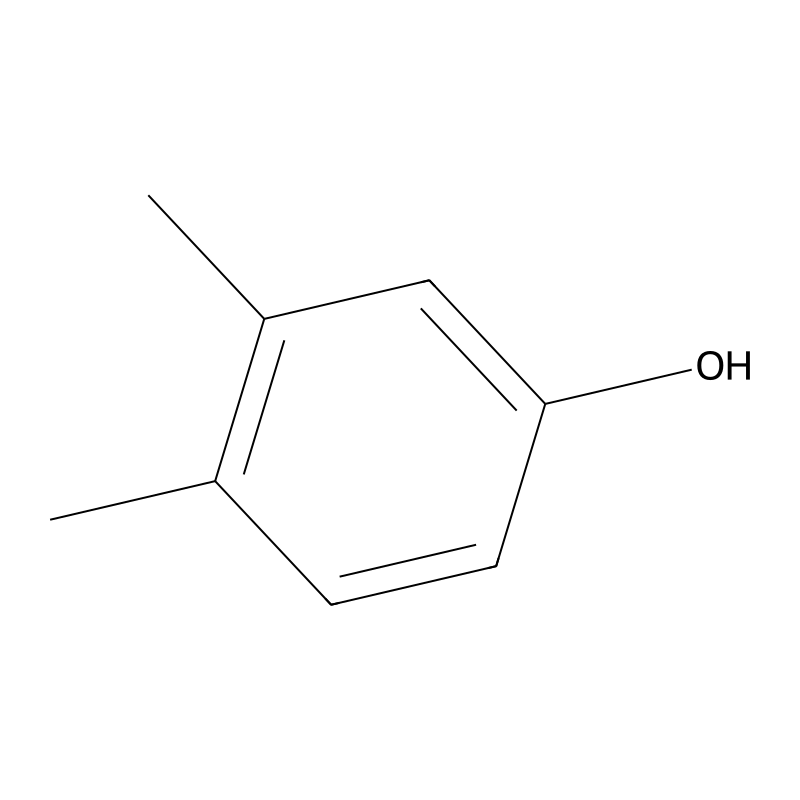

3,4-Dimethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in ethyl alcohol, carbon tetrachloride, miscible in ethyl ether

Very sol in benzene, chloroform

Soluble in aromatic solvents

In water, 4.76X10+3 mg/l @ 25 °C.

4.76 mg/mL at 25 °C

slightly soluble in water; soluble in fat

moderately soluble (in ethanol)

Synonyms

Canonical SMILES

Microbial Degradation:

,4-Dimethylphenol, also known as xylenol, is a well-studied compound in the field of microbial degradation. Researchers have investigated the ability of various bacterial strains to break down 3,4-dimethylphenol, exploring the enzymatic pathways involved and the potential applications of these findings.

Pseudomonas sp. strain CF600

This strain effectively utilizes 3,4-dimethylphenol as a carbon source. Research suggests it does so through a "meta-cleavage pathway" involving a multicomponent phenol hydroxylase enzyme and subsequent breakdown products. Source: National Institutes of Health (NIH): )

Other bacterial strains

Studies have identified other bacterial strains capable of degrading 3,4-dimethylphenol, including strains of Pseudomonas mendocina and Pseudomonas fluorescens. These strains may employ different enzymatic pathways for degradation. Source: National Institutes of Health (NIH): )

Other Research Areas:

While microbial degradation is a prominent area of research for 3,4-dimethylphenol, other scientific investigations have explored its various properties and potential applications. These include:

Chemical reactions

Studies have investigated the reactivity of 3,4-dimethylphenol with other chemicals, exploring its potential use in various synthetic processes. Source: Sigma-Aldrich:

Analytical techniques

Research has explored the use of 3,4-dimethylphenol as a reference standard in analytical methods for detecting and quantifying similar compounds.

3,4-Dimethylphenol, also known as 3,4-xylene phenol or 1-hydroxy-3,4-dimethylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 122.17 g/mol. This compound features a phenolic structure with two methyl groups located at the 3 and 4 positions on the benzene ring. It is classified under the group of para-cresols and is known for its distinct physical properties, including a melting point of approximately 62.5 °C (144.5 °F) and a boiling point of about 225 °C (437 °F) .

- Electrophilic Substitution: The hydroxyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the ortho and para positions.

- Oxidation: Under oxidative conditions, it can be converted into quinones or other oxidized derivatives.

- Reactions with Acids: It can react with acid chlorides to form esters or with bases to produce salts.

- Reduction: The compound can be reduced to yield corresponding alcohols or hydrocarbons.

These reactions highlight its versatility in organic synthesis and industrial applications .

Several methods exist for synthesizing 3,4-dimethylphenol:

- Alkylation of Phenol: A common method involves the alkylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

- Friedel-Crafts Alkylation: This method employs Friedel-Crafts reactions using xylene derivatives and phenol in the presence of aluminum chloride as a catalyst.

- Hydrolysis of Dimethylbenzene Derivatives: Hydrolysis of certain dimethylbenzene derivatives can yield 3,4-dimethylphenol.

These methods are utilized in both laboratory settings and industrial production .

3,4-Dimethylphenol finds utility in various fields:

- Industrial Chemicals: It serves as an intermediate in the production of dyes, resins, and agrochemicals.

- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological properties.

- Antioxidants: Used as an antioxidant in plastics and rubber products to enhance stability against oxidation.

Its diverse applications underscore its importance in both chemical manufacturing and research .

Interaction studies involving 3,4-dimethylphenol have primarily focused on its toxicological profiles. Research indicates that it may interact adversely with various biological systems:

- Toxicity Studies: In animal models, exposure has been linked to changes in organ function and systemic health effects at certain dosages.

- Biochemical Interactions: Its role in enzymatic reactions has been explored but remains largely under-researched.

Further studies are necessary to fully understand its interactions within biological systems .

Several compounds share structural similarities with 3,4-dimethylphenol. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Methylphenol | C7H8O | Known as ortho-cresol; exhibits different reactivity patterns due to methyl position. |

| 4-Methylphenol | C7H8O | Known as para-cresol; similar toxicity profile but different applications. |

| 2,6-Dimethylphenol | C8H10O | Exhibits unique reactivity due to steric hindrance from methyl groups at positions 2 and 6. |

| Cresol | C7H8O | A mixture of isomers; used as disinfectants but varies widely in properties depending on structure. |

The unique positioning of methyl groups on the benzene ring significantly influences the chemical behavior and biological activity of 3,4-dimethylphenol compared to these similar compounds .

Friedel-Crafts Alkylation Strategies for Isobornyl Derivative Synthesis

The synthesis of 6-isobornyl-3,4-xylenol, a key bacteriostatic agent, relies on Friedel-Crafts alkylation of 3,4-dimethylphenol derivatives. Patents US3833671A and US4239920A describe optimized methods using camphene and 3,4-dimethylphenol benzylether.

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Stannic chloride (SnCl₄) | US3833671A |

| Temperature | 0–5°C (condensation), >50°C (demethylation) | US4239920A |

| Solvent | Excess 3,4-dimethylanisole | US3833671A |

| Yield | 70–85% (crude product) | US3833671A |

| Purity | 99.1% after crystallization | US3833671A |

Reaction Mechanism

- Condensation: Camphene reacts with 3,4-dimethylanisole in the presence of SnCl₄ at 0°C, forming 6-isobornyl-3,4-xylenol methyl ether.

- Demethylation: Hydrobromic acid in anhydrous acetic acid cleaves the methyl ether at >50°C, yielding 6-isobornyl-3,4-xylenol.

Advantages Over Traditional Methods

- Lower reaction temperatures reduce by-product formation.

- High regioselectivity (≥90% 6-isomer) due to steric control.

- Crude product purity exceeds 92%, minimizing purification steps.

Regioselective Benzylether Functionalization in Multi-Step Syntheses

Multi-step syntheses targeting 6-isobornyl-3,4-xylenol utilize benzylether protection to direct regioselective alkylation.

Process Overview

- Benzylether Formation: 3,4-Dimethylphenol is protected as the benzylether via reaction with benzyl chloride under basic conditions.

- Friedel-Crafts Alkylation: Camphene is condensed with the protected phenol at 0°C using SnCl₄.

- Demethylation: Hydrogenation or hydrobromic acid cleaves the benzyl group, yielding the final product.

Regioselectivity Insights

- Ortho/para Control: The methyl groups at positions 3 and 4 direct electrophilic substitution to the 6-position.

- Catalyst Role: SnCl₄ enhances carbocation stability, favoring isobornyl group attachment at the least hindered site.

Comparative Analysis of Lewis Acid Catalysts in Acylation Reactions

Acylation of 3,4-dimethylphenol derivatives is critical for polymer precursor synthesis. Lewis acids like AlCl₃, BF₃, and ZnCl₂ are compared below.

Catalyst Performance in Acylation

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | By-Products |

|---|---|---|---|---|

| AlCl₃ | 100–150 | 5–6 | 85–89 | Low |

| BF₃ | 80–100 | 4–5 | 78–82 | Moderate |

| ZnCl₂ | 50–70 | 2–3 | 70–75 | High |

Key Findings

- AlCl₃: Superior for Friedel-Crafts acylation due to strong Lewis acidity, enabling carbonylation of xylene derivatives at moderate temperatures.

- ZnCl₂: Effective in Nencki acylation (phenol → acylated phenol), though prone to desulfonation at >150°C.

- BF₃: Limited by solvent compatibility and catalyst deactivation.

Novel Approaches to 3,5-Dimethylphenol Isomer Production via Carbonylation

3,5-Dimethylphenol (CAS 108-68-9) is synthesized via a three-step carbonylation-oxidation-hydrolysis process.

Process Flow

- Carbonylation: Xylene reacts with acetyl chloride in AlCl₃ at 0–15°C, forming 3,5-dimethylacetophenone (yield: 85–89%).

- Oxidation: Hydrogen peroxide converts the ketone to ester at 50°C (yield: 85%).

- Hydrolysis: Acidic or alkaline hydrolysis yields 3,5-dimethylphenol (purity: >99%).

Industrial Advantages

- Cost Efficiency: Xylene is cheaper than phenol derivatives.

- Mild Conditions: Avoids high-temperature side reactions.

- Scalability: Suitable for large-scale production with minimal waste.

Bacterial Dioxygenase Systems for Aromatic Ring Cleavage

The bacterial degradation of 3,4-dimethylphenol relies fundamentally on sophisticated dioxygenase enzyme systems that facilitate the cleavage of aromatic ring structures [3]. These enzyme systems are categorized into two primary classes based on their mechanism of action: intradiol dioxygenases that utilize non-heme iron(III) to cleave the aromatic nucleus ortho to the hydroxyl substituents, and extradiol dioxygenases that employ non-heme iron(II) or other divalent metal ions to cleave the aromatic nucleus meta to the hydroxyl substituents [3].

Catechol 2,3-dioxygenase represents a critical enzyme in the meta-cleavage pathway for 3,4-dimethylphenol degradation [1] [10]. This extradiol dioxygenase initiates the meta-cleavage pathway of catechol degradation and demonstrates remarkable versatility in substrate recognition [3] [13]. The enzyme exhibits a five-coordinated iron(II) site with square-pyramidal geometry, where the iron center is coordinated by histidines 153 and 214, glutamate 265, and water molecules [13]. The catalytic mechanism proceeds through iron-alkylperoxo intermediates, with the enzyme's ability to act on various non-catecholic compounds being consistent with alkenyl migration processes in extradiol enzymes [3].

Recent studies have demonstrated that bacterial strains utilize both meta and ortho pathways simultaneously for aromatic compound degradation [28]. In Pseudomonas mendocina strains, catechol 2,3-dioxygenase activity is induced by dimethylphenols where the meta cleavage pathway becomes functional during degradation processes [1]. The expression levels of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase genes show upregulation of approximately 6.5-fold and 3.7-fold respectively after 48 hours of incubation with phenolic substrates [28].

| Enzyme System | Metal Cofactor | Cleavage Type | Substrate Specificity |

|---|---|---|---|

| Catechol 2,3-dioxygenase | Iron(II) | Meta-cleavage | 3,4-dimethylcatechol, catechol derivatives |

| Catechol 1,2-dioxygenase | Iron(III) | Ortho-cleavage | Catechol, methylcatechols |

| Phenol hydroxylase | Binuclear iron | Hydroxylation | 3,4-dimethylphenol, phenolic compounds |

| Protocatechuate 4,5-dioxygenase | Iron(II) | Meta-cleavage | Protocatechuate derivatives |

Metabolic Repression Mechanisms in Mixed Substrate Environments

The degradation of 3,4-dimethylphenol in mixed substrate environments involves complex metabolic repression mechanisms that significantly influence catabolic pathway selection and efficiency [1] [6]. During the degradation of 3,4-dimethylphenol, the transient accumulation of 4-hydroxy-2-methylbenzaldehyde represses the consumption of phenol from substrate mixtures, demonstrating substrate-specific metabolic interference [1].

Catabolite repression control mechanisms play a pivotal role in determining substrate utilization hierarchies in bacterial populations [8] [9]. These regulatory systems involve catabolite repression control proteins that mediate the preferential utilization of carbon sources and influence the expression of degradative enzymes [9]. In Pseudomonas strains, the presence of preferred substrates can dramatically reduce the uptake of secondary carbon sources to values ranging from 54% to 2% of single substrate utilization rates [8].

Carbon catabolite repression effects demonstrate that malate can function as a secondary preferred substrate that strongly represses the uptake of alternative substrates [8]. The repressive effects of different carbon sources follow distinct hierarchies, with glucose and malate showing different repression patterns ranging from 48% to 1% of single carbon source utilization rates [8]. These findings indicate that metabolic repression mechanisms in mixed substrate environments operate through multiple regulatory pathways that can be substrate-specific and strain-dependent.

| Substrate Combination | Repression Effect | Utilization Rate | Reference Strain |

|---|---|---|---|

| 3,4-dimethylphenol + phenol | 4-hydroxy-2-methylbenzaldehyde accumulation | Variable | Pseudomonas mendocina |

| 3,4-dimethylphenol + 2,3-dimethylphenol | Enhanced degradation | Shortened lag phase | Delftia species |

| 3,4-dimethylphenol + 2,5-dimethylphenol | Complete transformation | 100% | Delftia species |

| Mixed dimethylphenols | Pathway induction | Meta-cleavage activation | Pseudomonas strains |

Engineering Pseudomonas Strains for Enhanced Degradation Efficiency

Metabolic engineering approaches for enhancing 3,4-dimethylphenol degradation efficiency in Pseudomonas strains focus on optimizing regulatory mechanisms and enzyme expression systems [4] [18]. The dimethylphenol operon regulatory circuit, mediated by DmpR protein, plays a central role in determining bacterial biodegradation properties in contaminated environments [4]. The aromatic effector response of DmpR demonstrates a dominating role in degradation capacity, with regulatory protein mutations leading to enhanced degradation capabilities for para-substituted phenols [4].

Phenol hydroxylase gene expression systems represent critical targets for metabolic engineering interventions [17] [18]. The dmp operon contains genes encoding phenol hydroxylase, with the dmpN gene participating in phenol degradation after operon expression [18]. Molecular modeling studies have identified specific amino acid residues responsible for inducer interactions, with phenylalanine-50 from the first protein domain initiating biodegradation processes through inducer binding [18].

Strain adaptation mechanisms demonstrate the evolutionary plasticity of Pseudomonas populations in response to selective pressures [4]. Exposure of wild-type strains to 4-methylphenol-contaminated soil leads to rapid selection of subpopulations exhibiting enhanced degradation capacities [4]. Genetic analyses of these derivative strains reveal that enhanced phenotypes result from single mutations in the sensory domain of DmpR regulatory proteins [4].

Engineering strategies for enhanced degradation efficiency include the development of constitutive enzyme expression systems and the optimization of metabolic flux distributions [14]. Comparative genomic analyses of degradative strains reveal gene clusters containing comprehensive sets of genes involved in aromatic compound degradation pathways [14]. Transcriptomic studies identify upregulated gene expressions in naphthalene degradation gene clusters, with nahAa, nahAb, and nahAc genes showing increased expression during substrate utilization [14].

| Engineering Approach | Target System | Enhancement Factor | Mechanism |

|---|---|---|---|

| DmpR mutation | Regulatory protein | 2-fold degradation increase | Enhanced aromatic effector response |

| Constitutive expression | dmp operon | Variable | Elimination of regulatory constraints |

| Gene cluster optimization | Degradative pathways | 3,000-fold upregulation | Transcriptional enhancement |

| Metabolic flux engineering | Central metabolism | Improved efficiency | Pathway optimization |

Dead-End Metabolite Formation in Dimethylphenol Catabolism

The catabolism of 3,4-dimethylphenol frequently results in the formation of dead-end metabolites that cannot be further metabolized through conventional degradative pathways [1] [44]. The primary dead-end metabolite identified in 3,4-dimethylphenol degradation is 4-hydroxy-2-methylbenzoic acid, which accumulates during bacterial transformation processes [1] [12]. This compound represents a terminal product of the oxidative pathway where further degradation is significantly impaired or completely blocked.

Dimethylmuconolactone formation represents another category of dead-end metabolites generated during 3,4-dimethylphenol catabolism [44]. Alcaligenes eutrophus strains cometabolize various dimethylphenol isomers via the ortho pathway, producing dimethylmuconolactones as terminal products [44]. The formation of two distinct lactones from 3,4-dimethylphenol indicates multiple degradation routes leading to metabolic dead ends [44]. Mass spectrometry analysis reveals molecular ions with accurate masses of 170.0580, corresponding to the molecular formula C8H10O4 [44].

The protocatechuate ortho pathway contributes significantly to dead-end metabolite accumulation in Pseudomonas fluorescens strains [1]. During 3,4-dimethylphenol degradation, the key enzyme p-cresol methylhydroxylase is induced, leading to the conversion of dimethylphenols into dead-end products including 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid [1]. These metabolites cannot be efficiently processed through the protocatechuate ortho cleavage pathway, resulting in their accumulation in culture media.

4-Methylmuconolactone methylisomerase deficiency contributes to dead-end metabolite formation in methylcatechol degradation pathways [29]. The direct degradation of 4-substituted lactones results in the formation of metabolites that cannot be processed through standard ortho cleavage mechanisms [29]. This enzymatic limitation necessitates the presence of specialized rearrangement enzymes to prevent metabolic dead ends, highlighting the complexity of dimethylphenol catabolism.

| Dead-End Metabolite | Source Pathway | Molecular Formula | Accumulation Mechanism |

|---|---|---|---|

| 4-hydroxy-2-methylbenzoic acid | Protocatechuate ortho | C8H8O3 | Terminal oxidation product |

| 3,4-dimethylmuconolactone | Ortho cleavage | C8H10O4 | Lactone cyclization |

| 2,3-dimethylmuconolactone | Ring cleavage | C8H10O4 | Alternative cyclization |

| 4-hydroxy-3-methylbenzoic acid | Methylhydroxylase | C8H8O3 | Oxidative termination |

Physical Description

Liquid

Colorless to tan solid; Hygroscopic; [CAMEO] White or yellow crystalline solid; [MSDSonline]

Solid

Colourless crystalline solid

Color/Form

Prisms from ligroin

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

225 °C

227.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

Density

0.983 @ 20 °C/4 °C

LogP

2.23

log Kow= 2.23

Odor Threshold

0.003 mg/cu m (detection in air)

1.2 mg/l (detection in water)

Decomposition

Melting Point

62.5 °C

62 - 64 °C

UNII

GHS Hazard Statements

H301 (99.69%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (79.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (81.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]

0.0356 mm Hg @ 25 °C

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

YIELDS 4,5-DIMETHYLCATECHOL IN RABBITS. YIELDS 3,4-DIMETHYLPHENYL-BETA-D-GLUCURONIDE IN RABBITS. /FROM TABLE/

YIELDS 3,4-DIMETHYLPHENYL SULFATE IN RABBITS & IN RATS. /FROM TABLE/

FOUR PERSONS WERE EXPOSED TO XYLENES. 2,3- AND 3,4-XYLENOL WERE OBSERVED IN URINE OF THOSE EXPOSED TO O-XYLENE. 2,4-XYLENOL OBSERVED AFTER M-XYLENE AND 2,5-XYLENOL AFTER P-XYLENE.

2,3-Dimethylphenol is a known human metabolite of o-xylene.

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Produced from the hydrolysis of 4-chloro-o-xylene

General Manufacturing Information

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

Phenol, 3,4-dimethyl-: ACTIVE

Analytic Laboratory Methods

THE ANALYTICAL CONDITIONS UNDER WHICH XYLENOLS ARE DETERMINED ALONG WITH OTHER PHENOLS FOR THE CHARACTERIZATION OF PETROLEUM WASTE DISCHARGES USING DINONYL PHTHALATE COLUMNS ARE DISCUSSED. /XYLENOLS/

ISOLATION OF THE REFERENCE PHENOLS (INCLUDING 3,4-DIMETHYLPHENOL) FROM INTERFERING COMPOUNDS GAVE RELATIVE RECOVERY OF 90-100%. SEPARATION OF PHENOLS INTO INDIVIDUAL COMPONENTS WAS PERFORMED ON POLAR PACKINGS AS WELL AS ON REVERSE PHASE PACKINGS. QUANTITATIVE ANALYSIS WAS CARRIED OUT ON A PREPACKED ZORBAX ODS COLUMN USING A UV PHOTOMETER OF 254 NM WAVELENGTH. THE CONCENTRATIONS OF THE PHENOLS DETERMINED BY HPLC WERE 1-10 PPM OR 0.03-0.18 MG/CU M OF AUTO EXHAUST.

THE PHENOLIC FRACTION OF A SRC-II MIDDLE DISTILLATE WAS ISOLATED AND THE INDIVIDUAL PHENOLIC CONSTITUENTS (INCLUDING 2,3-DIMETHYLPHENOL) FURTHER SEPARATED AND IDENTIFIED BY GAS CHROMATOGRAPHY AND MASS FRAGMENTOGRAPHY. THIS MIXTURE OF PHENOLS WAS SEPARATED WITH A HIGH RESOLUTION FUSED-SILICA CAPILLARY COLUMN WALL COATED WITH SUPEROX-20 M.

For more Analytic Laboratory Methods (Complete) data for 3,4-DIMETHYLPHENOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A proposed method for simultaneously determining phenol, cresols, xylenol isomers, and naphthols in urine samples utilizing solid phase excretion and capillary gas chromatography was developed.

/Gas chromatographic determination of urinary phenol conjugates after acid hydrolysis/extractive acetylation./ A simple gas chromatographic procedure for determining phenols in urine was developed. ... Using 10 mg/l spikes of phenol, 2-methylphenol, 3-methylphenol, 4-methylphenol, 2,6-dimethylphenol, 2,5-dimethylphenol, 2,4-dimethylphenol, 3,5-dimethylphenol, 2,3-dimethylphenol, and 3,4-dimethylphenol yielded recoveries of 94.6 to 98.2%. ...

Storage Conditions

Interactions

Dates

Changes in bacterial diversity and catabolic gene abundance during the removal of dimethylphenol isomers in laboratory-scale constructed wetlands

Mónica A Vásquez Piñeros, Paula M Martínez-Lavanchy, Kristin Schmidt, Melina Mardones, Hermann J HeipieperPMID: 30415426 DOI: 10.1007/s00253-018-9479-2

Abstract

Constructed wetlands (CWs) are well-established wastewater treatment technologies and applied for bioremediation of contaminated water. Despite the optimal performance of CWs, the understanding of the bacterial processes in the rhizosphere, where mainly microbial degradation processes take place, is still limited. In the present study, laboratory-scale CWs planted with Juncus effusus and running under controlled conditions were studied in order to evaluate removal efficiency of dimethylphenols (DMPs), also in comparison to an unplanted bed. Next to removal rates, the bacterial community structure, diversity, and distribution, their correlation with physiochemical parameters, and abundance of the phenol hydroxylase gene were determined. As a result, better removal performance of DMP isomers (3,4-, 3,5-, and 2,6-DMP added as singles compounds or in mixtures) and ammonium loads, together with a higher diversity index, bacterial number, and phenol hydroxylase gene abundance in Juncus effusus CW in comparison with the non-planted CW, indicates a clear rhizosphere effect in the experimental CWs. An enhancement in the DMP removal and the recovery of the phenol hydroxylase gene were found during the fed with the DMP mixture. In addition, the shift of bacterial community in CWs was found to be DMP isomer dependent. Positive correlations were found between the bacteria harboring the phenol hydroxylase gene and communities present with 3,4-DMP and 3,5-DMP isomers, but not with the community developed with 2,6-DMP. These results indicate that CWs are highly dynamic ecosystems with rapid changes in bacterial communities harboring functional catabolic genes.Design and synthesis of a vialinin A analog with a potent inhibitory activity of TNF-α production and its transformation into a couple of bioprobes

Yue Qi Ye, Jun-ichi Onose, Naoki Abe, Hiroyuki Koshino, Shunya TakahashiPMID: 22410084 DOI: 10.1016/j.bmcl.2012.02.034

Abstract

Vialinin A (1) is an extremely potent inhibitor against tumor necrosis factor (TNF)-α production in rat basophilic leukemia (RBL-2H3) cells. This Letter describes the design and synthesis of its advanced analog, 5',6'-dimethyl-1,1':4'1″-terphenyl-2',3',4,4″-tetraol (2) with a comparable inhibitory activity (IC(50)=0.02 nM) to that of 1. The synthesis involved double Suzuki-Miyaura coupling as a key step, and required only five steps from commercially available 3,4-dimethylphenol. For identification of the target molecule, fluorescent and biotinylated derivatives of 2 were prepared through a 'click' coupling process.Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II

Nurgün Büyükkidan, Bülent Büyükkidan, Metin Bülbül, Salih Özer, Hatice Gonca YalçinPMID: 22994608 DOI: 10.3109/14756366.2012.693919

Abstract

Mannich bases 2a-f derived from 3,4-dimethylphenol (1), formaldehyde and different amines are prepared and subjected to spectral (IR, (1)H and (13)C NMR) and elemental analyses. The inhibition of two human carbonic anhydrase (hCA, EC 4.2.1.1) isozymes I and II, with 1 and synthesized Mannich bases 2a-f and acetazolamide (AAZ) as a control compound was investigated in vitro by using the hydratase and esterase assays. In relation to hydratase and esterase activities of the half maximal inhibitory concentration (IC(50)) and the inhibition equilibrium constants (K(i))values were determined. Only two compounds (2a and 2e)exhibit weak hCA II inhibitory effects on esterase activity. IC(50) and Ki values for 2a and 2e with respect to esterase activity of hCA II are0.88 × 10(3) and 6.3-7.6 µM and 0.44 × 10(3) and 19.0-96.4 µM,respectively. On the contrary, compounds 2b and 2d might be used as CA activators due to increasing esterase activity of hCA I and hCA II isozymes.Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative

A Dasgupta, G SteinagelPMID: 9243835 DOI:

Abstract

Benzyl alcohol is commonly used as an antibacterial agent in a variety of pharmaceutical formulations. Several fatalities in neonates have been linked to benzyl alcohol poisoning. Most methods for measuring benzyl alcohol concentrations in serum utilize direct extraction followed by high performance liquid chromatography. We describe a novel derivatization of benzyl alcohol using 4-carbethoxyhexafluorobutyryl chloride after extraction from human plasma, and subsequent analysis by gas chromatography-mass spectrometry (GC/MS). The derivative was eluted at a significantly higher temperature and the method was free from interferences from more volatile components in serum and hemolyzed specimens. However, with postmortem specimens, we observed multiple peaks which were eluted at a very high temperature, long after derivatized benzyl alcohol and the internal standard. Therefore, baking the column at 310 degrees C is recommended after analysis of a postmortem specimen. Another advantage of this derivatization technique is the conversion of low molecular weight benzyl alcohol (MW 108) to a high molecular weight derivative (MW 358). The positive identification of benzyl alcohol can be easily achieved by observing a distinct molecular ion at m/z 358 as well as other characteristic ions at m/z 107 and 91. Quantitation of benzyl alcohol in human serum can easily be achieved by using 3,4-dimethylphenol as an internal standard. The within run and between run precisions (using serum standard of benzyl alcohol: 50 mg/L) were 2.2% (mean = 50.6, SD = 1.1 mg/L), and 6.9% (mean = 50.8, SD = 3.5 mg/L). The assay was linear for the serum benzyl alcohol concentrations of 5 mg/L to 200 mg/L and the detection limit was 1 mg/L. We observed no carry-over problem in our assay as when 2 microL ethyl acetate was injected into the GC/MS after analyzing serum specimens containing 200 mg/L of benzyl alcohol, we observed no peak for either benzyl alcohol or the internal standard in the total ion chromatogram.Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions

L Puig-Grajales, O Rodríguez-Nava, E Razo-FloresPMID: 14640215 DOI:

Abstract

Denitrification is a feasible alternative for the treatment of phenolic bearing-wastewaters. The aim of this study was to evaluate the biodegradability of phenolic compounds, as the only carbon and energy source in batch and continuous experiments, using nitrate as a final electron acceptor. Experiments in a continuous upward anaerobic sludge bed reactor demonstrated the possibility of biodegrading a mixture of phenol and 3,4-dimethylphenol at organic loads of 251.6 and 39.5 mg/L-d, respectively, at a COD/NO3(-)-N ratio of 2.57. A nitrogen production efficiency of 86% was obtained according to the nitrate consumption. GC-MS analyses demonstrated that m-cresol was an intermediate of 3,4-dimethylphenol degradation in batch conditions, and had an inhibitory effect on phenol degradation.Defensive secretions of the carabid beetle Chlaenius cordicollis: chemical components and their geographic patterns of variation

A E Holliday, N J Holliday, T M Mattingly, K M NaccaratoPMID: 22392083 DOI: 10.1007/s10886-012-0078-x

Abstract

The defensive secretion of the ground beetle Chlaenius cordicollis is predominantly 3-methylphenol. Adult C. cordicollis were collected in Pennsylvania and Manitoba and induced to discharge defensive secretion in a vial. The headspace was sampled by solid phase microextraction, and samples were analyzed by gas chromatography-mass spectrometry. Five alkylphenolic compounds were detected: all beetles secreted 3-methlyphenol, 2,5-dimethylphenol, and 3-ethylphenol, and most beetles from each locality secreted detectable amounts of 2,3-dimethlyphenol and 3,4-dimethylphenol. In about 80% of beetles, we detected small amounts of the alkoxyphenolic compounds 2-methoxy-4-methylphenol and 2-methoxy-5-methylphenol. Multivariate compositional analysis of relative peak areas of alkylphenolic compounds revealed geographic variation and sexual dimorphism in defensive secretions. Compared with samples from Manitoba, relative peak areas of samples from Pennsylvania were lower for 2,3-dimethylphenol and higher for 3-methylphenol. Sexual dimorphism was detected only in Manitoba where, compared with samples from males, relative peak areas for samples from females were higher for 2,5-dimethylphenol and lower for 3-ethylphenol. This is the first report of geographic variation in defensive secretions of carabid beetles, and it demonstrates the need for knowledge of patterns of variation before characterizing the defensive secretions of a species as a whole.Biodegradation of phenolic mixtures in a sequencing batch reactor. A kinetic study

Maria Concetta Tomei, Maria Cristina AnnesiniPMID: 18504836 DOI: 10.1065/espr2007.12.470

Abstract

In this study, attention was focused on substituted phenols because of their widespread presence in industrial effluents originating from many different sources: they are major constituents of wastewater from coal conversion processes, coke ovens, petroleum refineries and petrochemical industries, resin and fibreglass manufacturing and herbicide production. Moreover, for their characteristics of toxicity to humans and aquatic life (1 mgl(-1) is enough to detect the effects), they are included in the USEPA list of priority pollutants. Toxicity is higher in substituted phenols and is dependent on the nature and numbers of substituent groups. Objective of the present paper is to give a contribution to the modelling of phenolic mixture biodegradation by kinetic studies in which the different compounds are followed separately: this can be easily attained with an experimental apparatus such as the Sequencing Batch Reactor (SBR). Two substituted phenols, 4-nitrophenol (4NP) and 3,4-dimethylphenol (3,4DMP), were utilized as substrates and their degradation kinetics were investigated to evaluate the process parameters both in single compound and in mixture tests.Single compound and mixture kinetic tests have been carried out during the reaction phase of the working cycle of the SBR reactor. The single substrates and their mixture were utilized as sole carbon and energy sources. Moreover, in order to verify data reproducibility, all kinetic tests have been carried out in at least two replicates under the same operating conditions.

Kinetic data showed the presence of substrate inhibition, to model this experimental evidence the Haldane equation, that is usually employed for substrate inhibited kinetics, was rearranged in a different form with parameters which have a precise meaning in relation to the process kinetics and, at the same time, make the integration procedure easier. The derivation of the equation is shown in an Appendix at the end of the paper. Kinetic parameters obtained are suitable for application. It was observed that the 4-nitrophenol removal rate in single compound tests is significantly higher than the 3,4-dimethylphenol removal rate in the whole range of investigated concentrations (up to 80 mg COD l(-1)). A faster 4-nitrophenol biodegradation was also observed in mixture tests. Moreover, it is worth noting that the two compounds were simultaneously degraded and no diauxic growth was observed. The comparison between single compound and mixture degradation kinetics showed that the 4-nitrophenol degradation rate was comparable in the two cases while a significantly beneficial effect (by increase by about 80% of the maximum removal rate) was detected for 3,4-dimethylphenol degradation in the mixture.

Results of this study showed that the biodegradation kinetics of substituted phenols in mixture can be significantly different from that observed in single compound tests: in fact, the presence of a faster degradable compound (the 4NP) seems to exert a positive effect on the removal of a slower degradable compound (the 3,4DMP). The higher removal rate detected for 4NP, both in single compound and mixture tests, confirmed the key role of the biomass acclimatization in determining the biodegradation kinetics of xenobiotic compounds. The experimental approach and the original method applied for data analysis are of general validity and can be extended to the investigation of different classes of compounds.

A relevant aspect related to the process applicability is the demonstrated possibility of easily adapting an enriched culture grown on a specific xenobiotic (in our case the 4NP) for the removal of similar single compounds or in mixtures. When biological process are considered for xenobiotic removal, this suggests a possible strategy of developing enriched cultures on target compounds that can be efficiently utilized on more complex matrices with reduced start up and acclimatization periods.

Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB

G Baggi, S Bernasconi, M ZangrossiPMID: 8998974 DOI: 10.1111/j.1574-6968.1996.tb08094.x

Abstract

Pseudomonas putida strain DMB capable of growing on 3,4-dimethylbenzoic acid as the only C and energy source was isolated by enrichment techniques. It does not utilize for growth or cooxidize the other dimethylbenzoate isomers tested. 3,4-Dimethylsalicylic acid, 3,4-dimethylphenol and 3,4-dimethylcatechol were isolated and identified by nuclear magnetic resonance and mass spectra in the reaction mixture of P. putida washed cells. The detection of the two first metabolites suggests that the initial step in the degradation of 3,4-dimethylbenzoic acid is the formation of 3,4-dimethylcyclohexa-3,5-diene-1,2-diol-1-carboxylic acid which underwent an acid-catalyzed dehydration yielding 3,4-dimethylsalicylic acid and 3,4-dimethylphenol. Further degradation proceeds through 3,4-dimethylcatechol via the meta pathway.A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification

A P Hart, A DasguptaPMID: 9243834 DOI:

Abstract

Phenol (carbolic acid) is widely used as a disinfectant as well as in the chemical industry as an intermediate in the synthesis of a variety of chemicals. Phenol is also the major metabolite of benzene which is used in many commercial solvents. Phenol is toxic and caustic and may cause death even from dermal absorption. Therefore, measurement of phenol in postmortem blood is essential. The concentration of phenol in blood can be measured by gas chromatography with flame ionization or mass spectrometry. Phenol can also be analyzed by high performance liquid chromatography. However, in forensic toxicology, unambiguous confirmation of phenol by mass spectrometry is as important as quantification in blood. Here we describe a novel derivatization of phenol after extraction with chloroform from human serum using perfluorooctanoyl chloride. The perfluorooctanoyl derivative of phenol showed a strong molecular ion at m/z 490 (relative abundance: 23%) whereas the base peak was observed at m/z 77. The derivative of the internal standard 3,4-dimethylphenol showed a very strong molecular ion at m/z 518 (relative abundance: 56%) and the base peak was observed as m/z 121. The derivative of p-cresol, a chemically related phenolic compound, showed a strong molecular ion at 504 m/z (relative abundance: 54%) and a base peak at m/z 107. We observed baseline separation between derivatized phenol (retention time: 6.1 min), p-cresol (retention time: 7.8 min), and the internal standard (retention time: 9.4 min). We observed no interferences in our assay from grossly hemolyzed serum. Within and between run precision was studied using a serum standard containing 25 mg/L of phenol. The within run precision was 6.6% (mean = 24.3, SD = 1.6 mg/L, n = 8) whereas the between run precision was 8.6% (mean = 25.5, SD = 2.2 mg/L, n = 8). The assay was linear for serum phenol concentrations of 10-200 mg/L. The detection limit was 1 mg/L of serum phenol concentration. The average recoveries were 92.1% to 94.0% for various serum phenol concentrations.An aromatic effector specificity mutant of the transcriptional regulator DmpR overcomes the growth constraints of Pseudomonas sp. strain CF600 on para-substituted methylphenols

H Pavel, M Forsman, V ShinglerPMID: 8002579 DOI: 10.1128/jb.176.24.7550-7557.1994